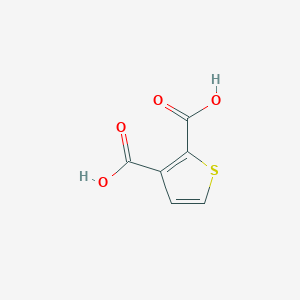

Thiophene-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHKYDVSWLFRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292334 | |

| Record name | thiophene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451-95-2 | |

| Record name | 2,3-Thiophenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiophene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Thiophenedicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V973J2YFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of Thiophene-2,3-dicarboxylic Acid

Executive Summary

Thiophene-2,3-dicarboxylic acid (CAS 1455-77-2) is a critical heterocyclic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly Metal-Organic Frameworks (MOFs). Its structural rigidity, combined with the chelating ability of the adjacent carboxylic acid groups, makes it a potent ligand for coordination chemistry.[1]

This guide provides a rigorous spectroscopic profile of Thiophene-2,3-dicarboxylic acid. Unlike generic data sheets, this document focuses on the causality behind spectral features—explaining why signals appear where they do—and establishes a self-validating protocol for distinguishing the 2,3-isomer from its common regioisomers (e.g., 2,5-dicarboxylic acid).

Structural & Physical Properties[2][3][4]

Before spectroscopic analysis, fundamental physical constants must be verified to ensure sample purity.

| Property | Value / Range | Notes |

| Molecular Formula | C₆H₄O₄S | |

| Molecular Weight | 172.16 g/mol | |

| Appearance | White to off-white crystalline solid | Darkens upon oxidation/light exposure.[2] |

| Melting Point | 285 – 287 °C (dec.)[3] | Significantly higher than mono-acids due to H-bonding network. |

| Solubility | DMSO, MeOH, DMF | Insoluble in non-polar solvents (CHCl₃, Hexane). |

| pKa (Predicted) | pKa₁ ≈ 2.79, pKa₂ ≈ 5.38 | First proton is highly acidic due to ortho-effect and electron-withdrawing S. |

Vibrational Spectroscopy (FT-IR)

Methodological Insight: Due to the strong intermolecular hydrogen bonding of the dicarboxylic acid motif, the solid-state spectrum (KBr pellet) is dominated by broad O-H features. For precise fingerprinting of the thiophene ring, Raman spectroscopy is often complementary, but IR remains the standard for functional group validation.

Key Vibrational Bands[3][4][7][8]

| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |

| 2500 – 3300 | O-H Stretch (Broad) | Characteristic of carboxylic acid dimers. The extreme breadth confirms the formation of strong intermolecular hydrogen bond networks in the crystal lattice. |

| 1680 – 1710 | C=O Stretch (Strong) | The carbonyl stretch is split or broadened due to the two distinct environments of the C2 and C3 carboxyl groups. |

| 1510 – 1540 | C=C Ring Stretch | Asymmetric stretching of the thiophene ring. |

| 1400 – 1450 | C=C / C-C Ring Stretch | Symmetric ring breathing modes. |

| 850 – 900 | C-H Out-of-Plane Bending | Diagnostic region for substitution pattern. |

| 600 – 700 | C-S Stretch | The C-S bond vibration is weaker in IR but crucial for confirming the heterocycle identity. |

Nuclear Magnetic Resonance (NMR) Characterization

Critical Protocol: Standard chloroform (

¹H NMR (400 MHz, DMSO-d₆)

The definitive identification of the 2,3-isomer versus the 2,4- or 2,5-isomers relies on the spin-spin coupling constant (

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 12.5 – 13.5 | Broad Singlet | 2H | - | -COOH | Deshielded acidic protons. Often broad due to exchange. |

| 7.95 – 8.05 | Doublet | 1H | H-5 | Protons adjacent to Sulfur (α-position) are most deshielded. | |

| 7.50 – 7.60 | Doublet | 1H | H-4 | Protons at the β-position are relatively shielded compared to H-5. |

Self-Validating Logic (The Coupling Constant Rule):

-

2,3-Substitution (Target): Protons are at 4 and 5 (ortho).

Hz. -

2,5-Substitution: Protons are at 3 and 4 (ortho).

Hz. -

2,4-Substitution: Protons are at 3 and 5 (meta).

Hz.[4]

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| 163.0, 165.5 | C=O (Carboxyl) | Two distinct carbonyl signals due to the non-equivalent 2,3 positions. |

| 138.0 – 142.0 | C-2, C-3 (Quaternary) | Ipso-carbons bearing the carboxyl groups. |

| 133.0 – 135.0 | C-5 (CH) | α-Carbon (adjacent to S). |

| 128.0 – 130.0 | C-4 (CH) | β-Carbon. |

Mass Spectrometry & Fragmentation

Technique: ESI-MS (Negative Mode) is preferred for dicarboxylic acids, typically yielding

The "Ortho Effect" Pathway

A specific fragmentation pathway distinguishes 2,3-dicarboxylic acids from their isomers. The proximity of the two carboxyl groups allows for the thermal or impact-induced elimination of water to form a cyclic anhydride intermediate before further fragmentation.

Fragmentation Ions:

-

m/z 172: Molecular Ion

. -

m/z 154:

. Diagnostic of the ortho arrangement (formation of thiophene-2,3-dicarboxylic anhydride). -

m/z 127:

. Loss of one carboxyl group.[5] -

m/z 45:

.

Visualization of Characterization Workflows

Diagram 1: Isomer Differentiation Logic

This flowchart illustrates the decision-making process to confirm the specific isomer using spectroscopic data.

Caption: Logic flow for distinguishing Thiophene-2,3-dicarboxylic acid from regioisomers via NMR coupling constants.

Diagram 2: The Ortho-Effect Fragmentation Pathway

Visualizing the mass spectrometry fragmentation unique to the 2,3-substitution.

Caption: Mass spectral fragmentation pathway showing the diagnostic loss of water (Ortho Effect).

Experimental Protocol: Routine Characterization

For researchers synthesizing or validating this compound, follow this standardized workflow:

-

Visual Inspection: Confirm the solid is white/off-white.[2][3] Yellowing indicates oxidation.

-

Solubility Check: Attempt to dissolve ~10 mg in 0.6 mL DMSO-d₆. If insoluble, sonicate. If still insoluble, the sample may be the metal salt rather than the free acid.

-

NMR Acquisition:

-

Set relaxation delay (

) to >2 seconds to ensure integration accuracy of the aromatic protons. -

Acquire 16 scans.

-

Pass Criteria: Observation of two doublets (

Hz) in the 7.5–8.1 ppm region.

-

-

Melting Point Verification:

-

Ramp rate: 5 °C/min until 250 °C, then 1 °C/min.

-

Pass Criteria: Sharp melting/decomposition > 280 °C.

-

References

-

PubChem. Thiophene-2,3-dicarboxylic acid (CID 255852). National Library of Medicine. [Link]

-

NIST Chemistry WebBook. Thiophene-2-carboxylic acid (Analogous Spectral Data). [Link]

Sources

- 1. Thiophene-2,3-Dicarboxylic Acid [myskinrecipes.com]

- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 3. Thiophene-2,3-Dicarboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [chemheterocycles.com]

- 4. Thiophene-3,4-dicarboxylic acid CAS#: 4282-29-5 [m.chemicalbook.com]

- 5. article.sapub.org [article.sapub.org]

Solubility of Thiophene-2,3-dicarboxylic Acid in Organic Solvents: A Technical Guide

Executive Summary

Thiophene-2,3-dicarboxylic acid (T23DCA) is a critical heterocyclic building block used extensively in the synthesis of pharmaceuticals, organic semiconductors, and metal-organic frameworks (MOFs).[1] Its rigid thiophene core and dual carboxylic acid functionalities govern its solubility profile, which is dominated by strong intermolecular hydrogen bonding and high crystal lattice energy.

This guide provides a comprehensive analysis of the solubility behavior of T23DCA. Unlike simple monoprotic acids, T23DCA exhibits a solubility landscape defined by its high melting point (~285–287 °C) and pH-dependent speciation.[1] This document details the physicochemical drivers of its dissolution, provides a qualitative solubility landscape based on experimental synthesis workflows, and establishes a rigorous protocol for the quantitative determination of solubility for process optimization.

Physicochemical Profile & Solubility Drivers

Understanding the solid-state properties of T23DCA is prerequisite to predicting its behavior in solution. The compound's high melting point indicates a stable crystal lattice held together by an extensive hydrogen-bonding network between carboxylic acid dimers.

| Property | Value | Implication for Solubility |

| CAS Number | 1451-95-2 | Unique Identifier |

| Molecular Weight | 172.16 g/mol | Moderate size, diffusion not rate-limiting |

| Melting Point | 285–287 °C | High lattice energy; requires high-boiling solvents or disruption of H-bonds for dissolution.[1] |

| pKa (Predicted) | pKa₁ ≈ 2.79; pKa₂ ≈ 5.38 | Highly acidic; solubility in water is pH-dependent.[1] Soluble as a dianion at pH > 6. |

| H-Bond Donors | 2 (Carboxylic -OH) | Strong self-association in non-polar solvents.[1] |

| H-Bond Acceptors | 5 (O and S) | Excellent potential for solubility in protic solvents (MeOH, EtOH).[1] |

Solubility Landscape: Solvent Selection Guide

The following classification is derived from experimental synthesis and purification protocols. T23DCA follows a "Like Dissolves Like" mechanism where polar protic and aprotic solvents are favored.

Qualitative Solubility Table

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Protic Polar | Methanol, Ethanol, Water (pH > 7) | High | Solvent donates/accepts H-bonds, disrupting the acid dimer network.[1] Ionization in basic water drives dissolution. |

| Aprotic Polar | DMSO, DMF, THF | High | High dielectric constant stabilizes the polar carboxylic groups; THF coordinates well with the thiophene ring. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Effective for extraction but may require heating. Often used in mixtures with alcohols. |

| Non-Polar | Toluene, Hexane, Chloroform | Low/Insoluble | Inability to break crystal lattice H-bonds.[1] Useful as anti-solvents for recrystallization. |

| Reactive | Thionyl Chloride, Acetic Anhydride | N/A (Reacts) | Used to convert the acid to acid chloride or anhydride, altering solubility entirely. |

The Acid-Base Purification Strategy

The most effective method for solubilizing T23DCA in aqueous media is the Acid-Base Swing , utilized for high-purity isolation.[1]

-

Dissolution: T23DCA is insoluble in neutral water but dissolves rapidly in 10% NaOH or NaHCO₃ as the disodium salt.

-

Filtration: Insoluble organic impurities are filtered off.

-

Precipitation: Acidification with HCl to pH < 2 regenerates the protonated acid, which precipitates as a pure white solid.

Technical Protocol: Experimental Solubility Determination

For process chemists requiring precise mole fraction (

Workflow Diagram

Figure 1: Isothermal saturation workflow for determining the solubility of T23DCA.

Step-by-Step Methodology

-

Preparation: Add excess T23DCA solid to a jacketed glass vessel containing the solvent of choice (e.g., Methanol, Ethanol).

-

Equilibration: Stir the mixture at a fixed temperature (controlled by a circulating water bath, accuracy ±0.1 K) for 24–48 hours.

-

Settling: Stop agitation and allow the suspension to settle for 2–4 hours to ensure phase separation.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to remove undissolved solids.

-

Quantification:

-

Method A (Gravimetric): Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh the dry residue.

-

Method B (HPLC): Dilute the filtrate and analyze via HPLC (C18 column, Water/Acetonitrile mobile phase, UV detection at 254 nm).

-

-

Calculation: Convert mass concentration to mole fraction (

) using the equation:

Thermodynamic Modeling & Data Fitting

To translate experimental data into predictive process models, the Modified Apelblat Equation is recommended. It correlates solubility with temperature effectively for polar organic solutes.

The Modified Apelblat Model

- : Mole fraction solubility[1]

- : Absolute temperature (Kelvin)[1]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Parameters

Using the van't Hoff analysis, the dissolution enthalpy (

-

Positive

: Indicates an endothermic process (solubility increases with temperature), which is typical for T23DCA in organic solvents. -

Positive

: Indicates an increase in disorder, driven by the disruption of the crystal lattice.

Process Application: Purification & Crystallization[1]

The distinct solubility profile of T23DCA allows for a robust purification scheme known as "Reactive Recrystallization."

Figure 2: Acid-Base Reactive Crystallization workflow for high-purity isolation.

Protocol:

-

Suspend crude T23DCA in water.

-

Slowly add 10% NaOH until the solid dissolves and pH reaches ~10.

-

Filter the dark solution through Celite to remove non-acidic impurities.

-

Slowly add concentrated HCl to the filtrate with vigorous stirring.

-

Collect the white precipitate by filtration once pH < 2.

-

Wash with cold water and dry at 60 °C under vacuum.

References

-

Synthesis and Properties:Thiophene-2,3-dicarboxylic acid. PubChem Compound Summary.

-

Purification Methodology:Thiophene-2,3-dicarboxylic acid synthesis and purific

-

Thermodynamic Modeling:Solubility of Thiophene Derivatives in Organic Solvents.

-

Crystal Structure & Melting Point:ChemHeterocycles Product D

Sources

Technical Whitepaper: Thiophene-2,3-dicarboxylic Acid (CAS 1451-95-2)

Executive Summary

Thiophene-2,3-dicarboxylic acid (CAS 1451-95-2) is a high-value heterocyclic building block essential for the synthesis of fused-ring pharmaceutical scaffolds and advanced functional materials.[1][2] Unlike its symmetric isomer (2,5-dicarboxylic acid), the 2,3-isomer possesses an ortho-dicarboxylic motif, enabling unique cyclization pathways to form thieno[2,3-d]pyridazines, thieno[2,3-c]imides, and metal-chelated architectures. This guide provides a comprehensive technical analysis of its physiochemical profile, synthetic routes, reactivity logic, and experimental protocols for researchers in drug discovery and materials science.

Part 1: Chemical Profile & Physiochemical Properties[3]

Thiophene-2,3-dicarboxylic acid is a rigid, aromatic diacid.[2] Its proximity of carboxylic acid groups at positions 2 and 3 creates a "chelating pocket," distinguishing its reactivity from the linear 2,5-isomer.[2]

Table 1: Physiochemical Specifications

| Property | Data | Notes |

| CAS Number | 1451-95-2 | |

| Formula | C₆H₄O₄S | |

| Molecular Weight | 172.16 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~285–287 °C (dec.)[2][3] | High thermal stability; decomposes before boiling.[2] |

| Acidity (pKa) | pKa₁ ≈ 2.79; pKa₂ ≈ 5.38 | Stronger acid than benzoic acid due to the electron-withdrawing thiophene ring. |

| Solubility | DMSO, Methanol, Hot Water | Poor solubility in non-polar solvents (Hexane, DCM). |

| Safety (GHS) | H315, H319, H335 | Irritant to eyes, skin, and respiratory tract. |

Part 2: Synthetic Pathways & Mechanism[2][3]

The synthesis of Thiophene-2,3-dicarboxylic acid requires navigating the regioselectivity of the thiophene ring. The most robust industrial and laboratory route involves the oxidation of 2,3-dialkylthiophenes.[2]

Core Synthetic Logic

-

Precursor Selection: 2,3-Dimethylthiophene is the standard starting material.[2]

-

Functionalization: Radical bromination (NBS) converts methyl groups to bromomethyls.[2]

-

Oxidation: The bromomethyl intermediates are converted to aldehydes (Sommelet reaction) and subsequently oxidized to carboxylic acids.[2]

Visualization: Synthetic Pathway

Figure 1: Step-wise synthetic pathway from 2,3-dimethylthiophene to the target diacid via radical bromination and oxidation.

Part 3: Reactivity & Functionalization[1][2]

The ortho-positioning of the carboxylic acid groups is the defining feature of this molecule, driving its utility in heterocyclization.

Key Reaction Classes

-

Anhydride Formation: Upon heating with a dehydrating agent (acetic anhydride), the acid cyclizes to form Thiophene-2,3-dicarboxylic anhydride .[2] This is the "activated" form used to generate imides and esters.[2]

-

Imide/Hydrazide Formation: Reaction of the anhydride with primary amines or hydrazine yields thieno-fused imides or hydrazides, which are potent pharmacophores.[2]

-

Metal Coordination: The carboxylates can act as bidentate ligands, forming stable 5-membered chelate rings with transition metals (Zn, Cd, Tb), utilized in Metal-Organic Frameworks (MOFs).

Visualization: Reactivity Flow

Figure 2: Divergent reactivity pathways demonstrating the conversion of the acid to anhydrides, fused heterocyclic drugs, and MOFs.[4]

Part 4: Experimental Protocols

Protocol A: Synthesis of Thiophene-2,3-dicarboxylic Anhydride

This protocol converts the acid to its reactive anhydride form, a necessary step for many downstream derivatizations.

Reagents:

-

Thiophene-2,3-dicarboxylic acid (5.0 g, 29 mmol)

-

Acetic anhydride (30 mL)[2]

-

Toluene (for recrystallization, optional)

Methodology:

-

Setup: Place 5.0 g of Thiophene-2,3-dicarboxylic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition: Add 30 mL of acetic anhydride. The solid may not dissolve immediately.[2][5]

-

Reflux: Heat the mixture to reflux (approx. 140°C) for 3–4 hours. The solution should become clear as the reaction proceeds and the anhydride forms.[2]

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess acetic anhydride/acetic acid under reduced pressure (rotary evaporator).[2]

-

Purification: The resulting solid residue is Thiophene-2,3-dicarboxylic anhydride.[2] It can be purified by recrystallization from toluene or benzene if high purity is required.[2]

-

Target Melting Point: 147–149 °C.[2]

-

-

Yield: Typical yields range from 90–98%.[2]

Protocol B: General MOF Synthesis Logic (Solvothermal)

Note: Specific conditions vary by metal center; this describes a generalized workflow for Ln-MOFs.

-

Dissolution: Dissolve Thiophene-2,3-dicarboxylic acid (0.1 mmol) and Metal Nitrate (e.g., Tb(NO₃)₃, 0.1 mmol) in a solvent mixture (DMF/H₂O, 3:1 ratio).

-

Heating: Seal in a Teflon-lined autoclave and heat at 100–120°C for 48–72 hours.

-

Crystallization: Slow cooling yields crystals suitable for X-ray diffraction.[2] The 2,3-carboxylate geometry typically favors the formation of discrete clusters or 1D chains rather than the 3D networks seen with the 2,5-isomer.

Part 5: Applications in Drug Discovery & Materials

Pharmaceutical Scaffolds

The Thieno[2,3-d]pyridazine core, derived from this acid via hydrazine condensation, is a privileged structure in medicinal chemistry. It serves as a bio-isostere for phthalazines and quinazolines, with reported activity in:

-

Anti-inflammatory agents: PDE4 inhibitors.[2]

-

Cardiovascular drugs: Vasodilators and platelet aggregation inhibitors.[2]

-

Antimicrobials: Broad-spectrum antibacterial agents.[2]

Advanced Materials

-

Luminescent MOFs: When coordinated with Lanthanides (Eu, Tb), the thiophene ring acts as an "antenna," absorbing UV light and transferring energy to the metal center, resulting in highly efficient luminescence for sensing applications.

-

Conductive Polymers: Electropolymerization of derivatives can yield conductive films with unique redox properties due to the sulfur-rich backbone.[2]

References

-

PubChem. (2025).[2][6] Thiophene-2,3-dicarboxylic acid (CID 255852).[2][6] National Library of Medicine.[2] Link[2]

-

ChemicalBook. (2025).[2][7] Thiophene-2,3-dicarboxylic acid Properties and Suppliers. Link

-

MySkinRecipes. (2025).[2][7] Thiophene-2,3-Dicarboxylic Acid Technical Data. Link

-

BldPharm. (2025). Safety Data Sheet: Thiophene-2,3-dicarboxylic acid. Link

-

Campaigne, E., & LeSuer, W. M. (1953).[2][8] 3-Thenoic Acid and Derivatives. Organic Syntheses, 33, 94. (Foundational thiophene acid synthesis logic).

-

Li, X., et al. (2016).[2] Metal–Organic Frameworks Constructed from Thiophene-Functionalized Dicarboxylate. ACS Applied Materials & Interfaces.[2] (Context for MOF applications).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thiophene-2,3-dicarboxylic acid | C6H4O4S | CID 255852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thiophene-2,3-Dicarboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [chemheterocycles.com]

- 6. Thiophene-2,3-dicarboxylic acid | C6H4O4S | CID 255852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

Technical Guide: Hinsberg Synthesis of Substituted Thiophenes

Executive Summary

The Hinsberg Thiophene Synthesis remains a cornerstone methodology for constructing polysubstituted thiophene cores, specifically 3,4-disubstituted thiophene-2,5-dicarboxylates. Unlike the Paal-Knorr synthesis (which utilizes 1,4-dicarbonyls), the Hinsberg approach enables the convergent assembly of the thiophene ring from

This guide provides a rigorous technical analysis of the reaction, designed for medicinal chemists and material scientists. It moves beyond basic textbook definitions to explore the mechanistic causality (Stobbe-type condensation), critical process parameters, and downstream applications in bioisosteric drug design.

Part 1: Theoretical Foundation & Mechanism

The Reaction Paradigm

The classical Hinsberg synthesis involves the condensation of an

Key Distinction: This reaction must not be confused with the "Hinsberg Test" for amines (benzenesulfonyl chloride). The thiophene synthesis is a constructive annulation reaction.

Mechanistic Causality (The Wynberg-Kooreman Insight)

Early interpretations suggested a simple double aldol condensation. However, isotopic labeling studies by Wynberg and Kooreman (1965) revealed that the reaction proceeds via a Stobbe-type condensation .[1][2]

-

Enolization: The base generates a carbanion at the methylene position of the thiodiglycolate.

-

First Addition: Attack on one carbonyl of the

-diketone forms an aldol adduct. -

Lactonization: Crucially, the intermediate often cyclizes to form a

-lactone species rather than immediately dehydrating. -

Ring Opening & Recyclization: The lactone opens, followed by a second intramolecular aldol condensation and subsequent elimination of water to aromatize the system.

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise transformation, highlighting the critical lactone intermediate often overlooked in simplified schemes.

Caption: Figure 1. The Stobbe-type mechanism of the Hinsberg synthesis, emphasizing the

Part 2: Strategic Reagent Selection

Success in the Hinsberg synthesis relies on the precise matching of base strength to substrate acidity.

| Component | Recommended Reagent | Technical Rationale |

| Benzil, Phenanthrenequinone, Glyoxal | Electron-deficient carbonyls react faster. Sterically hindered diketones may require higher temperatures. | |

| Sulfur Source | Diethyl thiodiglycolate | The methylene protons ( |

| Base | Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) | Critical: Must be stoichiometric (>2.0 equiv). t-BuOK is preferred for hindered substrates due to higher basicity but lower nucleophilicity. |

| Solvent | Ethanol or THF | Protic solvents (EtOH) stabilize the transition state but can reduce base activity. THF is superior for t-BuOK. |

Part 3: Master Protocol (Self-Validating System)

Target: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate. Scale: 10 mmol.

Experimental Workflow

This protocol includes built-in checkpoints (CP) to validate progress before moving to the next step.

Caption: Figure 2. Step-by-step experimental workflow for the standard Hinsberg condensation.

Detailed Methodology

-

Base Generation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium metal (0.50 g, 22 mmol) in absolute ethanol (20 mL) under an inert atmosphere (

or Ar).-

Why: Freshly prepared ethoxide ensures maximum activity and minimizes water content which inhibits the reaction.

-

-

Addition: Once the sodium has fully reacted, add diethyl thiodiglycolate (2.06 g, 10 mmol) and benzil (2.10 g, 10 mmol) sequentially.

-

Reaction: Heat the mixture to reflux.

-

Observation (CP): The solution will darken significantly, often turning a deep red-brown color. This indicates the formation of the conjugated enolate intermediates.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting benzil spot (

) should disappear. -

Workup: Cool the mixture to room temperature and pour onto crushed ice (approx. 100 g). The sodium salt of the product may precipitate or remain in solution.[3]

-

Acidification: Slowly add 10% HCl until pH < 3. This protonates the intermediate carboxylates/enolates and precipitates the product.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield colorless or pale yellow needles.

Part 4: Troubleshooting & Optimization

Even robust protocols fail. Use this logic tree to diagnose issues.

| Symptom | Probable Cause | Corrective Action |

| No Precipitate on Acidification | Incomplete condensation or "Oiling out" | The ester might have hydrolyzed to the di-acid, which is water-soluble. Extract the aqueous acidic layer with EtOAc. |

| Starting Material Remains | Base degraded by moisture | Ensure ethanol is "Super Dry" or switch to t-BuOK in anhydrous THF. |

| Low Yield | Side reaction: Benzilic Acid Rearrangement | If the base is too concentrated or temperature too high, benzil can rearrange. Add reagents slowly at lower temps before refluxing. |

| Dark Tar Formation | Polymerization | Thiophene derivatives are electron-rich and can polymerize. Perform the reaction under strict inert atmosphere (exclude |

Part 5: Applications in Drug Discovery

The Hinsberg synthesis is not merely an academic exercise; it is a gateway to bioisosteres .

Phenyl-Thiophene Bioisosterism

Thiophene is a classic bioisostere for the benzene ring.

-

Electronic Effects: Thiophene is

-excessive (electron-rich), making it more susceptible to metabolic oxidation than benzene, but also allowing for different binding interactions (e.g., Sulfur- -

Geometry: The C-S-C bond angle (

) creates a slightly different vector presentation of substituents compared to the hexagonal benzene, which can optimize fit in a receptor pocket.

Case Study: Allosteric Enhancers

Substituted 2-aminothiophenes (derivatives accessible via modification of Hinsberg products or the related Gewald synthesis) have been identified as allosteric enhancers for the

References

-

Hinsberg, O. (1910).[2] Synthetische Versuche mit Thiodiglykolsäureester. Berichte der deutschen chemischen Gesellschaft, 43(1), 901-906.

-

Wynberg, H., & Kooreman, H. J. (1965).[2][5][6][7] The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739–1742.[6]

-

Mishra, S., et al. (2011). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal of Pharmaceutical Sciences and Research.

-

Duffy, J. L., et al. (2005). Thiophene-derived glucagon receptor antagonists.[4] Bioorganic & Medicinal Chemistry Letters, 15(5), 1401-1405.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Mechanism of the Hinsberg Thiophene Ring Synthesis1,2 (1965) | Hans Wynberg | 61 Citations [scispace.com]

- 7. derpharmachemica.com [derpharmachemica.com]

In-Silico Conformational Dynamics & Vibrational Signatures of Thiophene-2,3-dicarboxylic Acid

Executive Summary

Thiophene-2,3-dicarboxylic acid (2,3-TDCA) represents a critical scaffold in the synthesis of fused heterocyclic pharmaceuticals and coordination polymers (MOFs). Unlike its symmetric isomer (2,5-TDCA), the 2,3-substitution pattern introduces unique steric and electronic constraints—specifically the "ortho-effect"—which dictates its reactivity and binding affinity.

This technical guide details the theoretical framework for analyzing the conformational landscape of 2,3-TDCA. By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we explore the intramolecular hydrogen bonding (IHB) networks that stabilize specific rotamers. This document serves as a protocol for researchers to predict structural stability, vibrational spectral shifts, and reactive sites prior to wet-lab synthesis.

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction (XRD) and FT-IR data, the following computational workflow is established. This protocol minimizes basis set superposition error (BSSE) and accounts for electron correlation.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] Chosen for its proven accuracy in predicting vibrational frequencies of organic acids.

-

Basis Set: 6-311++G(d,p) .[2] The inclusion of diffuse functions (++) is non-negotiable for 2,3-TDCA to correctly model the lone pair interactions on the carboxyl oxygens and the thiophene sulfur.

-

Solvation Model: PCM (Polarizable Continuum Model) . Calculations should be performed in both gas phase and water (

) to simulate physiological environments for drug development applications.

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the theoretical study, from initial geometry construction to topological analysis.

Figure 1: Computational workflow for validating 2,3-TDCA conformers.

Conformational Landscape & Ortho-Effects

The 2,3-positioning of carboxylic acid groups creates a crowded steric environment. The potential energy surface (PES) is defined by two dihedral angles:

The Four Primary Rotamers

Theoretical scanning reveals four limiting conformations based on the orientation of the carbonyl (

| Conformer | Orientation ( | Stability | Structural Feature |

| I (syn-syn) | Low | High steric repulsion between adjacent oxygens. | |

| II (syn-anti) | Highest | Allows formation of Intramolecular H-Bond (IHB) . | |

| III (anti-syn) | Medium | Weak S...O interaction possible; no strong IHB. | |

| IV (anti-anti) | Low | Dipole-dipole repulsion between carbonyls. |

Intramolecular Hydrogen Bonding (IHB)

The most stable conformer (II) exhibits a "pseudo-ring" formation. The hydrogen of the C3-carboxyl group acts as a donor to the carbonyl oxygen of the C2-carboxyl group (or vice versa).

-

Mechanism:

-

Bond Length: Predicted

distance is typically 1.75 - 1.85 Å , significantly shorter than the Van der Waals sum (2.72 Å), indicating a strong covalent character. -

Energy Gain: This interaction stabilizes the molecule by approximately 5-7 kcal/mol compared to the open conformers.

Vibrational Spectral Signatures (IR/Raman)

Experimental validation of theoretical models relies heavily on vibrational spectroscopy. The formation of the IHB in 2,3-TDCA leads to distinct "red shifts" in the stretching frequencies.

Key Frequency Assignments (Scaled)

Scaling Factor: 0.967 (for B3LYP/6-311++G**)

| Mode | Vibrational Assignment | Non-H-Bonded ( | H-Bonded ( | Shift ( |

| Hydroxyl Stretch | 3550 - 3600 | 3200 - 3400 | Broad, Red Shift | |

| Carbonyl Stretch | 1740 - 1760 | 1680 - 1710 | Red Shift | |

| Single Bond Stretch | 1250 | 1280 | Blue Shift | |

| In-plane Bending | 1350 | 1400 | Blue Shift |

Diagnostic Insight: In the experimental IR spectrum, look for a split carbonyl peak. The "free"

Electronic Properties & Reactivity (NBO Analysis)

Natural Bond Orbital (NBO) analysis provides insight into the hyperconjugative interactions that drive the stability of the 2,3-TDCA system.[1]

Sulfur-Oxygen Interactions

In thiophene derivatives, a specific non-covalent interaction exists between the thiophene sulfur lone pair (

-

Interaction:

-

Energetic Contribution:

. -

Consequence: This interaction flattens the C2-carboxyl group into the ring plane, increasing conjugation but also steric strain with the C3-substituent.

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting nucleophilic attack sites.

-

Negative Regions (Red): Concentrated on the Carbonyl Oxygens (

). These are the primary sites for metal coordination (in MOF synthesis). -

Positive Regions (Blue): Concentrated on the Hydroxyl Protons (

).

Protocol for Experimental Validation

To validate these theoretical predictions in a laboratory setting, the following step-by-step protocol is recommended:

-

Synthesis/Purification: Obtain 2,3-TDCA (commercially available or via oxidation of 3-methylthiophene-2-carboxylic acid). Recrystallize from water/ethanol to ensure a single polymorph.

-

FT-IR Analysis:

-

Prepare a KBr pellet (1:100 ratio).

-

Scan range: 4000–400

.[1] -

Checkpoint: Verify the broad OH band at 3200–3400

(indicative of H-bonding).

-

-

Raman Spectroscopy:

-

Use a 1064 nm Nd:YAG laser to minimize fluorescence.

-

Focus on the 100–1600

region for ring deformation modes.

-

-

Data Correlation: Compare experimental peak positions with the calculated (scaled) frequencies. A correlation coefficient (

) > 0.99 confirms the accuracy of the optimized geometry.

References

-

Profeta, S., et al. (2010).[3] "Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory." Journal of Molecular Graphics and Modelling. Link

-

Magdaline, J. D., & Chithambarathanu, T. (2013). "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method." IOSR Journal of Applied Chemistry. Link

-

Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley.[4] (Standard text for DFT methodology validation).

-

Munshi, P., & Guru Row, T. N. (2005). "Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids." Journal of Computational Chemistry. Link

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. primescholars.com [primescholars.com]

- 3. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Metal-Organic Frameworks using Thiophene-2,3-dicarboxylic Acid

Part 1: Executive Summary & Strategic Rationale

The "Bent Linker" Advantage

Thiophene-2,3-dicarboxylic acid (2,3-TDC) represents a specialized class of "bent" organic linkers in reticular chemistry. Unlike its linear isomer, thiophene-2,5-dicarboxylic acid (which mimics terephthalic acid), the 2,3-isomer imposes a sharp angular geometry (approx. 60°) on the metal node. This "ortho-kink" is structurally analogous to phthalic acid but is electronically distinct due to the thiophene ring's sulfur heteroatom.

Why use 2,3-TDC?

-

Helical Topology Induction: The acute angle of the carboxylate groups often forces the formation of helical chains or discrete metallomacrocycles rather than simple linear grids.

-

Luminescence Sensitization: The thiophene core acts as an effective antenna for sensitizing Lanthanide (Ln) ions, making these MOFs candidates for chemical sensing.

-

Supramolecular Isomerism: The flexibility of the 2,3-bite angle allows for the isolation of kinetic vs. thermodynamic phases simply by varying solvent polarity or temperature.

Core Challenges

-

Steric Hindrance: The proximity of the two carboxylate groups can lead to steric crowding, often requiring smaller metal radii or the use of ancillary ligands (spacers) to prevent the formation of dense, non-porous phases.

-

Sulfur Interaction: While the sulfur atom rarely coordinates directly to hard Lewis acids (like Ln³⁺), its electron density affects the pKa of the adjacent carboxylic acid, altering deprotonation kinetics.

Part 2: Mechanism & Coordination Logic

The synthesis of 2,3-TDC MOFs relies on a "Pillared-Layer" or "Capped-Cluster" strategy. Because 2,3-TDC tends to form 1D chains or 2D sheets due to its bent geometry, a nitrogen-donor co-ligand (e.g., 1,10-phenanthroline or 4,4'-bipyridine) is strictly required to extend the dimensionality into 3D or to stabilize the coordination sphere.

Diagram 1: Synthetic Logic Flow

The following diagram illustrates the critical decision pathways in synthesizing 2,3-TDC frameworks.

Figure 1: Decision matrix for 2,3-TDC synthesis. The inclusion of an ancillary ligand is the primary determinant for achieving higher-dimensionality structures.

Part 3: Detailed Experimental Protocols

Protocol A: Hydrothermal Synthesis of Mn(II) Frameworks

Target Structure: [Mn(2,3-tdc)(phen)] type architectures. Application: Structural studies, magnetic properties.[1][2][3]

Materials:

-

Manganese(II) acetate tetrahydrate (

)[4] -

Thiophene-2,3-dicarboxylic acid (

)[5] -

Deionized Water (18.2 MΩ)

Step-by-Step Methodology:

-

Stoichiometric Mixing: In a 25 mL Teflon-lined stainless steel autoclave, dissolve

(0.25 mmol, 43 mg) and phen (0.25 mmol, 45 mg) in 10 mL of deionized water. -

Metal Addition: Add

(0.25 mmol, 61 mg) to the solution. -

pH Adjustment: Adjust the pH to approximately 6.0–6.5 using dilute NaOH (0.1 M). Note: 2,3-TDC has a lower pKa than terephthalic acid; careful deprotonation is vital to avoid rapid precipitation of amorphous solids.

-

Homogenization: Stir vigorously for 30 minutes at room temperature.

-

Thermal Treatment: Seal the autoclave and heat at 130°C for 72 hours .

-

Cooling Phase: Cool to room temperature at a rate of 5°C/hour. Slow cooling is critical for obtaining X-ray quality single crystals.

-

Isolation: Filter the resulting yellow block crystals, wash with water and ethanol, and dry in air.

Validation:

-

Yield: Expect ~55-60% based on Mn.

-

IR Check: Look for asymmetric carboxylate stretches (

) around 1540-1580 cm⁻¹ and the absence of the protonated carboxylic acid peak (~1690 cm⁻¹).

Protocol B: Solvothermal Synthesis of Cd(II) Supramolecular Isomers

Target Structure: [Cd(2,3-tdc)(bimb)] (where bimb = flexible imidazole linker). Application: Investigating flexible frameworks and guest-induced fitting.

Materials:

-

Cadmium(II) nitrate tetrahydrate[7]

-

1,4-bis(imidazol-1-yl)butane (bimb)

-

Solvent: DMF /

(1:1 v/v)

Step-by-Step Methodology:

-

Precursor Prep: Dissolve

(0.1 mmol) and -

Linker Addition: Add the flexible spacer ligand bimb (0.1 mmol).

-

Solvothermal Reaction: Transfer to a 15 mL Teflon-lined reactor. Heat at 100°C for 48 hours .

-

Washing: The resulting colorless crystals should be washed with DMF to remove unreacted ligand.

-

Activation: Solvent exchange with ethanol for 3 days (refreshing solvent every 12 hours) followed by heating at 60°C under vacuum.

Part 4: Characterization & Data Analysis[9][10]

Structural Validation Table

Compare your synthesized product against these standard parameters for 2,3-TDC complexes.

| Parameter | Mn-Phen-TDC (Protocol A) | Cd-Bimb-TDC (Protocol B) | Notes |

| Crystal Habit | Yellow Blocks | Colorless Prisms | Color comes from Mn(II) transitions. |

| Coordination # | Mn (6-coordinate) | Cd (6 or 7-coordinate) | Cd radius allows higher coordination. |

| Topology | 1D Chains or 2D Sheets | 3D Interpenetrated | Flexible "bimb" linker enables 3D. |

| IR Signature | Confirms co-ligand incorporation. | ||

| Thermal Stability | Stable up to ~300°C | Stable up to ~250°C | TGA plateau indicates solvent loss <100°C. |

Diagram 2: Coordination Environment

The following graph visualizes the local coordination sphere expected in Protocol A.

Figure 2: Distorted octahedral geometry of Mn(II) in Protocol A. Note the chelation or bridging mode of the carboxylates.

Part 5: Troubleshooting & Optimization

-

Problem: Formation of Amorphous Powder.

-

Cause: Reaction rate too fast or pH too high.

-

Solution: Lower the pH to 5.5. Introduce the base (NaOH) after the metal salt is fully dissolved. Alternatively, use urea hydrolysis for slow release of base.

-

-

Problem: "Linear" Isomer Contamination.

-

Cause: Impure starting material.

-

Solution: 2,3-TDC and 2,5-TDC have different solubilities. Recrystallize the ligand from hot ethanol before synthesis. 2,3-TDC is generally more soluble due to its dipole moment.

-

-

Problem: Low Porosity.

-

Cause: Interpenetration of networks.

-

Solution: This is common with flexible linkers like 'bimb'. Switch to a rigid pillar like 4,4'-bipyridine or pyrazine to force open channels, though 2,3-TDC naturally favors dense packing due to the bent angle.

-

References

-

Zhu, M., & Cheng, Q. X. (2015). Hydrothermal Synthesis and Crystal Structure of bis-[4-{(E)-2-(Pyridin-4-yl)vinyl}pyridine] Manganese(II) Thiophene-2,3-dicarboxylate. Asian Journal of Chemistry, 27(10). Link

-

Liu, F. Y., et al. (2017).[1] Synthesis, crystal structures and luminescence properties of coordination polymers with thiophene-2,5-dicarboxylate (Comparative analysis). Inorganic Chemistry Communications, 79, 33-36.[1] Link[1]

-

ResearchGate Archive. (2022). Supramolecular isomerism in Cadmium coordination polymers with thiophene-2,3-dicarboxylic acid. Link

-

Profeta, S., et al. (2010). Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory. Journal of Molecular Graphics and Modelling. Link

Sources

Application Note & Protocols: A Guide to the Functionalization of Polymers with Thiophene-2,3-dicarboxylic acid anhydride

Abstract: The strategic modification of polymer backbones is a cornerstone of modern materials science, enabling the creation of functional materials for advanced applications in medicine and electronics. This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers using thiophene-2,3-dicarboxylic acid anhydride. By covalently attaching this thiophene moiety, polymers can be endowed with unique electronic, optical, and chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical principles, step-by-step experimental workflows, and robust characterization methods to ensure successful and verifiable polymer modification.

Part 1: Foundational Principles & Mechanistic Insights

The functionalization process hinges on the classic and highly efficient reaction between a cyclic anhydride and a nucleophile, such as an amine or a hydroxyl group, present on a polymer backbone.[1][2] Thiophene-2,3-dicarboxylic acid anhydride serves as an ideal reagent for this purpose, offering a stable five-membered anhydride ring that readily undergoes nucleophilic attack.

The Chemistry of Functionalization

The core reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group attacks one of the electrophilic carbonyl carbons of the anhydride ring. This step is the primary driver of the entire process. The tetrahedral intermediate formed then collapses, leading to the opening of the anhydride ring. The result is the formation of a stable amide or ester linkage to the polymer, with the concomitant generation of a free carboxylic acid group. This newly introduced carboxyl group is a valuable secondary functional handle, offering a site for further modifications or imparting pH-responsive properties to the final conjugate.

The primary advantage of this method is its high efficiency and the absence of by-products, which simplifies purification. The reaction proceeds readily, particularly with amine nucleophiles, and can be conducted under relatively mild conditions.[3]

Why Thiophene-2,3-dicarboxylic acid anhydride?

The choice of this specific anhydride is deliberate. The thiophene ring is a sulfur-containing heterocycle that is electron-rich and possesses a π-conjugated system.[4] Incorporating this moiety into a polymer backbone imparts several desirable characteristics:

-

Electronic Properties: Thiophene-based polymers are renowned for their semiconducting and conducting capabilities, making them central to the field of organic electronics.[5]

-

Complexing Ability: The sulfur atom and the adjacent carboxyl group can act as chelating sites for metal ions, which is useful for creating sensors or scavenging agents.[6]

-

Bioactivity: Thiophene derivatives have been explored for a range of therapeutic applications, including as anticancer agents.[7][8]

-

Further Polymerization: The thiophene ring can be subsequently polymerized through oxidative or electrochemical methods to create "hairy-rod" type structures or conductive polymer films.[9][10]

Caption: General mechanism for polymer functionalization.

Part 2: Experimental Design & Key Considerations

A well-designed experiment is critical for achieving the desired degree of functionalization while preserving the integrity of the polymer backbone.

-

Polymer Selection: The choice of polymer is application-dependent. Common backbones include:

-

Poly(ethylene glycol) (PEG) with terminal amine groups (NH2-PEG-NH2): Widely used in drug delivery for its biocompatibility and stealth properties.

-

Poly(caprolactone) (PCL) with terminal hydroxyl groups (PCL-diOH): A biodegradable polyester often used in tissue engineering scaffolds.

-

Chitosan: A natural polysaccharide with abundant primary amine groups, suitable for creating functional biomaterials.

-

-

Solvent System: The reaction must be performed in an anhydrous, aprotic solvent to prevent the premature hydrolysis of the anhydride. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

-

Stoichiometry and Control: The molar ratio of thiophene-2,3-dicarboxylic acid anhydride to the polymer's reactive functional groups dictates the degree of substitution. For complete functionalization of terminal groups, a slight excess (1.1 to 1.5 equivalents) of the anhydride is recommended.

-

Use of Catalysts: While the reaction with amines is typically spontaneous, the functionalization of less nucleophilic hydroxyl groups often requires a base catalyst.[11] 4-Dimethylaminopyridine (DMAP) is highly effective in this role, as it acts as a nucleophilic catalyst to activate the anhydride.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated characterization checkpoints. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Functionalization of an Amine-Terminated Polymer

This protocol details the modification of diamino-terminated poly(ethylene glycol) (NH2-PEG-NH2).

Materials and Reagents:

-

NH2-PEG-NH2 (e.g., MW 2000 Da)

-

Thiophene-2,3-dicarboxylic acid anhydride

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether (cold)

-

Dialysis tubing (appropriate MWCO)

Step-by-Step Procedure:

-

Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve NH2-PEG-NH2 (1.0 g, 0.5 mmol) in anhydrous DMF (20 mL).

-

Reagent Preparation: In a separate vial, dissolve thiophene-2,3-dicarboxylic acid anhydride (185 mg, 1.1 mmol, 2.2 equivalents) and triethylamine (153 µL, 1.1 mmol) in anhydrous DMF (5 mL). The triethylamine acts as a base to neutralize any trace acids and facilitate the reaction.

-

Reaction Initiation: Add the anhydride solution dropwise to the stirring polymer solution at room temperature over 15 minutes.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by TLC (if applicable) or by taking small aliquots for FT-IR analysis to observe the disappearance of the anhydride peaks.

-

Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of cold diethyl ether while stirring vigorously. The functionalized polymer will precipitate as a white or pale-yellow solid.

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether to remove unreacted anhydride and other small molecules.

-

For higher purity, re-dissolve the solid in deionized water (10 mL) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours.

-

-

Final Product Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the final product, thiophene-dicarboxylate functionalized PEG, as a fluffy white solid. Store under vacuum in a desiccator.

Protocol 2: Functionalization of a Hydroxyl-Terminated Polymer

This protocol details the modification of poly(caprolactone)-diol (PCL-diOH).

Materials and Reagents:

-

PCL-diOH (e.g., MW 2000 Da)

-

Thiophene-2,3-dicarboxylic acid anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes (cold)

Step-by-Step Procedure:

-

Polymer Dissolution: In a flame-dried flask under an inert atmosphere, dissolve PCL-diOH (1.0 g, 0.5 mmol) in anhydrous THF (25 mL).

-

Reagent Addition: To the stirring polymer solution, add thiophene-2,3-dicarboxylic acid anhydride (185 mg, 1.1 mmol, 2.2 equivalents) and DMAP (13.4 mg, 0.11 mmol, 0.22 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and allow it to stir for 24-48 hours. The higher temperature and catalyst are necessary to drive the esterification reaction with the less nucleophilic hydroxyl groups.[11]

-

Product Precipitation: After cooling to room temperature, slowly pour the reaction mixture into 250 mL of cold hexanes to precipitate the functionalized polymer.

-

Purification: Collect the solid product by vacuum filtration. Re-dissolve the polymer in a minimal amount of THF and re-precipitate into cold hexanes two more times to ensure complete removal of DMAP and unreacted anhydride.

-

Final Product Isolation: Dry the final product under high vacuum for 24 hours to remove all residual solvent. Store in a desiccator.

Caption: A generalized workflow for polymer functionalization.

Part 4: Validation and Characterization

Rigorous characterization is essential to confirm the successful covalent attachment of the thiophene moiety and to assess the purity and integrity of the final product.

| Technique | Purpose | Expected Observation / Key Signature |

| FT-IR Spectroscopy | Confirm functional group conversion. | - Disappearance of anhydride C=O stretching bands (~1850 & 1780 cm⁻¹).- Appearance of amide C=O band (~1650 cm⁻¹) or ester C=O band (~1730 cm⁻¹).- Appearance of a broad O-H stretch from the new carboxylic acid (~3300-2500 cm⁻¹). |

| ¹H NMR Spectroscopy | Verify covalent linkage and structure. | - Appearance of characteristic proton signals from the thiophene ring (typically in the 7.0-8.0 ppm range).- A downfield shift of the polymer's α-protons adjacent to the newly formed amide or ester bond. |

| Gel Permeation (GPC) | Assess molecular weight and purity. | - A single, unimodal peak indicating no significant polymer degradation or cross-linking.- A slight increase in molecular weight corresponding to the addition of the thiophene moieties. |

Part 5: Applications and Future Scope

The successful synthesis of these thiophene-functionalized polymers opens a gateway to numerous advanced applications.

-

Drug Delivery Systems: The pendant carboxylic acid can be used to conjugate drugs or targeting ligands. The polymer itself could exhibit pH-responsive behavior, releasing its payload in the acidic tumor microenvironment.[7]

-

Conductive Biomaterials: The thiophene groups on the polymer surface can be electropolymerized to create conductive coatings on medical implants or tissue scaffolds, potentially enabling electrical stimulation of cells.[5]

-

Biosensors: When immobilized on an electrode surface, these polymers can act as a matrix for enzyme or antibody attachment. Changes in the electronic properties of the thiophene units upon analyte binding can be transduced into a measurable signal.[6]

This methodology provides a robust and versatile platform for creating a new generation of smart polymers, bridging the gap between traditional polymer chemistry and functional materials science.

References

-

ResearchGate. (n.d.). Thiophene‐Based Polymers: Synthesis and Applications. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis. Retrieved from [Link]

-

ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. Retrieved from [Link]

- Google Patents. (n.d.). US20150018494A1 - Anhydride End-Capping of Polymers.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

- Google Patents. (n.d.). US7411031B2 - Synthesis of polyanhydrides.

-

PubMed. (2021). Production of Cyclic Anhydride-Modified Starches. Retrieved from [Link]

-

PMC - NIH. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalized Cyclic Poly(α‐Hydroxy Acids) via Controlled Ring‐Opening Polymerization of O‐Carboxyanhydrides. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of Functionalized Thiophenes for the Preparation of Conducting Polymer Films with Complexing Properties. Retrieved from [Link]

-

RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

-

MDPI. (n.d.). Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes. Retrieved from [Link]

-

ACS Publications. (n.d.). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews. Retrieved from [Link]

-

PMC - NIH. (n.d.). Polyanhydride Chemistry. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of thiophene functionalized polystyrene copolymers and their electrochemical properties. Retrieved from [Link]

-

SpringerLink. (2006). Products of endic anhydride reaction with cyclic amines and their heterocyclization. Russian Chemical Bulletin. Retrieved from [Link]

-

ACS Publications. (n.d.). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Applied Polymer Materials. Retrieved from [Link]

-

NIH. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

-

ACS Publications. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Retrieved from [Link]

-

University of Illinois. (n.d.). Supplementary Information Functional of Polyesters Derived from Alternating Copolymerization of Norbornene Anhydride and Epoxide. Retrieved from [Link]

-

ORBi. (n.d.). Anionic synthesis of cyclic anhydride end-capped poly(methyl methacrylate). Retrieved from [Link]

-

ScholarWorks. (2024). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.

-

RSC Publishing. (n.d.). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry. Retrieved from [Link]

-

The McCullough Group - Carnegie Mellon University. (n.d.). Side Chain Functionalization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

-

ACS Publications. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. Retrieved from [Link]

-

RSC Publishing. (1999). Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry. Retrieved from [Link]

-

PubMed. (2012). Bioengineering functional copolymers. XXI. Synthesis of a novel end carboxyl-trithiocarbonate functionalized poly(maleic anhydride) and its interaction with cancer cells. Retrieved from [Link]

Sources

- 1. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.fsu.edu [chem.fsu.edu]

- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. US20150018494A1 - Anhydride End-Capping of Polymers - Google Patents [patents.google.com]

Application Notes & Protocols: Leveraging Thiophene-2,3-dicarboxylic Acid for Advanced Chemical Sensor Development

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Thiophene-2,3-dicarboxylic acid as a versatile building block for the development of novel chemical sensors. This document outlines the synthesis of the core molecule and its derivatives, followed by detailed protocols for the fabrication and characterization of fluorescent and electrochemical sensors.

Introduction: The Potential of Thiophene-2,3-dicarboxylic Acid in Chemical Sensing

Thiophene-based compounds have garnered significant interest in the field of chemical sensing due to their unique electronic and photophysical properties. The thiophene ring, a sulfur-containing aromatic heterocycle, offers a π-conjugated system that can be readily modified to create materials with tunable optical and electrical characteristics. Thiophene-2,3-dicarboxylic acid, in particular, is an attractive starting material for sensor development due to its rigid structure and two carboxylic acid groups. These functional groups provide ideal anchor points for creating more complex sensing molecules and materials, such as Schiff bases, amides, and coordination polymers, including Metal-Organic Frameworks (MOFs).[1] The ability of its derivatives to act as ligands for metal ions makes it a promising candidate for a variety of sensing applications.[1]

This guide will explore two primary applications of Thiophene-2,3-dicarboxylic acid in sensor development:

-

Fluorescent Chemosensors: By functionalizing the dicarboxylic acid into a Schiff base, a highly sensitive and selective fluorescent sensor for metal ions can be created.

-

Electrochemical Sensors: Through electropolymerization, a conductive polymer film can be deposited on an electrode surface, creating a robust platform for the electrochemical detection of analytes.

Synthesis of Thiophene-2,3-dicarboxylic Acid

A reliable route to Thiophene-2,3-dicarboxylic acid is through the oxidation of its dialdehyde precursor, 2,3-thiophenedicarboxaldehyde. The latter can be synthesized from 2,3-dimethylthiophene.[2]

Protocol 2.1: Synthesis of 2,3-Thiophenedicarboxaldehyde

This protocol is adapted from a patented method and involves a two-step process from 2,3-dimethylthiophene.[2]

Step 1: Bromination of 2,3-Dimethylthiophene

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,3-dimethylthiophene and a catalytic amount of benzoyl peroxide in carbon tetrachloride.

-

Under reflux, slowly add a solution of N-bromosuccinimide (NBS) in carbon tetrachloride in batches.

-

After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting 2,3-bis(bromomethyl)thiophene by vacuum distillation.

Step 2: Sommelet Reaction to Form 2,3-Thiophenedicarboxaldehyde

-

Dissolve hexamethylenetetramine in chloroform in a round-bottom flask.

-

Slowly add the purified 2,3-bis(bromomethyl)thiophene to the solution and reflux.

-

After the reaction is complete, cool to room temperature and add water to dissolve the resulting salt.

-

Separate the organic layer, wash with water, and then acidify the aqueous layer.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether), dry the combined organic extracts, and evaporate the solvent.

-

Purify the crude 2,3-thiophenedicarboxaldehyde by column chromatography or recrystallization.[2]

Protocol 2.2: Oxidation to Thiophene-2,3-dicarboxylic Acid

This protocol utilizes a mild and efficient oxidation method for aromatic aldehydes.[3][4]

-

Dissolve 2,3-thiophenedicarboxaldehyde in a mixture of water and ethanol.

-

Add an excess of Oxone® (potassium peroxymonosulfate) to the solution.

-

Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid Thiophene-2,3-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.

Figure 2: General workflow for the synthesis of a Schiff base sensor from Thiophene-2,3-dicarboxylic acid.

Protocol 3.2: Fluorescent Detection of Cu²⁺

-

Prepare a stock solution of the Schiff base sensor in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare a series of standard solutions of Cu²⁺ (from a salt like CuSO₄) in deionized water.

-

In a cuvette, add the sensor solution and dilute with a buffer solution (e.g., HEPES, pH 7.4) to the desired final concentration.

-

Record the fluorescence emission spectrum of the sensor solution.

-

Add increasing concentrations of the Cu²⁺ solution to the cuvette and record the fluorescence spectrum after each addition.

-

Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to generate a calibration curve.

Sensing Mechanism and Expected Performance

The synthesized Schiff base is expected to be fluorescent. Upon the addition of Cu²⁺, the metal ion will coordinate with the imine nitrogen and other donor atoms (e.g., hydroxyl oxygen) of the Schiff base. This coordination with the paramagnetic Cu²⁺ ion will likely lead to fluorescence quenching through a photoinduced electron transfer (PET) or energy transfer mechanism. [5] Table 1: Expected Performance of the Thiophene-2,3-dicarboxylic Acid-based Fluorescent Sensor for Cu²⁺

| Parameter | Expected Value |

| Analyte | Cu²⁺ |

| Linear Range | 1 - 20 µM |

| Limit of Detection (LOD) | ~0.3 µM |

| Response Time | < 1 minute |

| Selectivity | High against common alkali, alkaline earth, and other transition metal ions. |

Note: These are hypothetical performance data based on similar thiophene-based fluorescent sensors for Cu²⁺. [6][7]

Figure 3: Proposed fluorescence quenching mechanism for the detection of Cu²⁺.

Application II: Electrochemical Sensor for Heavy Metal Detection

Conducting polymers are excellent materials for modifying electrode surfaces in electrochemical sensors. [6][7]They provide a high surface area, good electrical conductivity, and can be functionalized to enhance selectivity. [8]Polythiophenes are a well-studied class of conducting polymers, and the carboxylic acid groups on poly(Thiophene-2,3-dicarboxylic acid) can act as chelating agents for heavy metal ions. [8]

Rationale for Sensor Design

The direct electropolymerization of Thiophene-2,3-dicarboxylic acid onto an electrode surface creates a functionalized conductive polymer film. The carboxylic acid groups on the polymer backbone can preconcentrate positively charged heavy metal ions from the sample solution onto the electrode surface, thereby enhancing the detection sensitivity. The detection can be performed using techniques like differential pulse anodic stripping voltammetry (DPASV).

Protocol 4.1: Fabrication of the Poly(Thiophene-2,3-dicarboxylic acid) Modified Electrode

-

Prepare an electrolyte solution containing the monomer, Thiophene-2,3-dicarboxylic acid, and a supporting electrolyte (e.g., lithium perchlorate) in a suitable solvent (e.g., acetonitrile).

-

Set up a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). [5]3. Immerse the electrodes in the electrolyte solution.

-

Electropolymerize the monomer onto the working electrode by cyclic voltammetry (CV) by cycling the potential within a suitable range (e.g., -0.2 V to +1.8 V vs. Ag/AgCl) for a number of cycles.

-

After polymerization, rinse the modified electrode with the solvent to remove any unreacted monomer.

Figure 4: Workflow for the fabrication of a poly(Thiophene-2,3-dicarboxylic acid) modified electrode.

Protocol 4.2: Electrochemical Detection of a Heavy Metal Ion (e.g., Pb²⁺)

-

Prepare a series of standard solutions of the target heavy metal ion (e.g., Pb²⁺ from Pb(NO₃)₂) in an appropriate buffer solution (e.g., acetate buffer, pH 5.0).

-

Immerse the modified working electrode, reference electrode, and counter electrode in the sample solution.

-

Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific deposition time (e.g., 300 s) with stirring to preconcentrate the metal ions onto the electrode surface by reducing them to their metallic state.

-

Stop the stirring and allow the solution to become quiescent.

-

Scan the potential from the negative deposition potential to a positive potential (e.g., -0.2 V) using a differential pulse waveform.

-

The stripping of the deposited metal back into the solution will generate a current peak at a characteristic potential for the metal.

-

The height of this peak is proportional to the concentration of the metal ion in the sample.

Sensing Mechanism and Expected Performance

The sensing mechanism involves two key steps:

-

Preconcentration: The carboxylic acid groups on the polymer chain chelate the heavy metal ions, and the applied negative potential reduces them to their metallic form on the electrode surface.

-

Stripping: As the potential is scanned in the positive direction, the deposited metal is oxidized (stripped) back into the solution, generating a current peak.

Table 2: Expected Performance of the Poly(Thiophene-2,3-dicarboxylic acid) Modified Electrode for Pb²⁺ Detection

| Parameter | Expected Value |

| Analyte | Pb²⁺ |

| Technique | Differential Pulse Anodic Stripping Voltammetry (DPASV) |

| Linear Range | 0.1 - 100 µg/L |

| Limit of Detection (LOD) | ~0.05 µg/L |

| Deposition Time | 300 s |

| Selectivity | Good, can be tuned by adjusting the deposition potential. |

Note: These are hypothetical performance data based on similar conductive polymer-based electrochemical sensors for heavy metals. [9][10]

Conclusion

Thiophene-2,3-dicarboxylic acid is a highly promising and versatile platform for the development of advanced chemical sensors. Its well-defined structure and reactive carboxylic acid groups allow for the rational design of both fluorescent and electrochemical sensing systems. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this molecule in creating highly sensitive and selective sensors for a wide range of analytes, with significant implications for environmental monitoring, medical diagnostics, and drug development.

References

- CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde - Google P

-

Oxidation of Aromatic Aldehydes Using Oxone | Journal of Chemical Education. (URL: [Link])

-

Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (URL: [Link])

-

A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II) - NIH. (URL: [Link])

-

Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - ResearchGate. (URL: [Link])

-

Carbazole-thiophene based fluorescent probe for selective detection of Cu2+ and its live cell imaging - PubMed. (URL: [Link])

-

A new Schiff base as a turn-off fluorescent sensor for Cu2+ and its photophysical properties - PubMed. (URL: [Link])

-

A simple turn-off fluorescent chemosensor based on a Schiff base structure for ultrafast and highly selective trace detection of Cu2+ ions in aqueous solutions - Analytical Methods (RSC Publishing). (URL: [Link])

- Development of novel Schiff base fluorophores for selective detection of Cu2+ ions in seawater using test strips. (URL: Not available)

-

Polythiophene based fluorescent probe for copper ions with high sensitivity - OUCI. (URL: [Link])

-

Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications - RSC Publishing. (URL: [Link])

-

Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - PubMed. (URL: [Link])

-